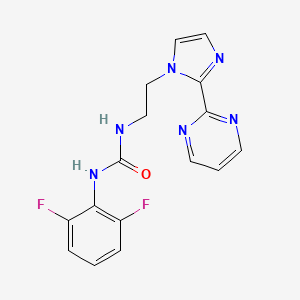

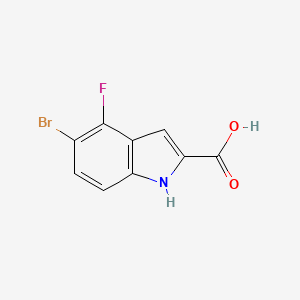

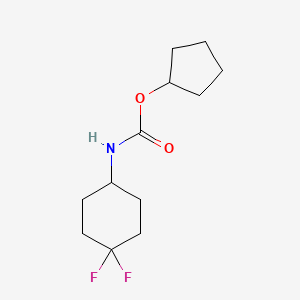

![molecular formula C25H15F3N6O4 B2972719 N-(3-nitro-5-phenoxyphenyl)-5-phenyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide CAS No. 306765-93-5](/img/structure/B2972719.png)

N-(3-nitro-5-phenoxyphenyl)-5-phenyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a derivative of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine . These types of compounds are known to have biological activity and have been studied as potential CDK2 inhibitors . CDK2 inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner .

Molecular Structure Analysis

The compound contains a pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold . These are nitrogen-rich heterocyclic moieties that are capable of binding in the biological system with a variety of enzymes and receptors .科学的研究の応用

Synthesis and Structural Analysis

N-(3-nitro-5-phenoxyphenyl)-5-phenyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide represents a class of compounds with significant synthetic and structural interest. The synthesis of related triazolopyrimidine derivatives involves cyclization and heterocondensation processes. For example, the reaction with semicarbazide and subsequent cyclization with dichlorotriphenylphosphorane produces heterocondensed pyrimidines, which are further cyclized to afford 1,2,4-triazolo[1,5-c]pyrimidines (Wamhoff, Kroth, & Strauch, 1993). These synthetic pathways highlight the compound's role in generating diverse heterocyclic architectures.

Biological Activity and Applications

The compound and its derivatives exhibit a range of biological activities, making them subjects of pharmacological interest. For instance, a novel series of N,7-bis(substitutedphenyl)-4,7-dihydro-5-isopropyl-[1,2,4]triazolo-[1,5-a]pyrimidine-6-carboxamide derivatives were synthesized and assessed for their antibacterial and antifungal activity, showcasing the potential of these compounds in antimicrobial applications (Chauhan & Ram, 2019). Similarly, other triazolopyrimidine derivatives have been evaluated for their antimicrobial activity and antioxidant activity, further underlining their relevance in the search for new therapeutic agents (Gilava, Patel, Ram, & Chauhan, 2020).

Anticonvulsant Activities

The design and synthesis of 5-alkoxythieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidine derivatives from this chemical class have been explored for their in vivo anticonvulsant activity. These studies reveal that certain derivatives possess significant activity against maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models, indicating their potential as anticonvulsant agents. The structure-activity relationship analysis suggests that specific substitutions on the phenol moiety enhance efficacy (Wang, Piao, Zhang, & Quan, 2015).

作用機序

Target of Action

Compounds with similar structures, such as triazoles and pyrimidines, have been known to exhibit significant biological activities .

Mode of Action

It is known that triazole compounds are capable of binding in the biological system with a variety of enzymes and receptors, showing versatile biological activities . The structure-activity relationship (SAR) studies revealed that the activity of similar compounds was due to the substitution at certain positions of the phenyl ring .

Biochemical Pathways

Nitrogen-containing heterocycles like triazoles and pyrimidines are extensively observed in nature and metabolic systems, which are vital for living creatures . These compounds operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors .

Pharmacokinetics

The molecular weight of the compound is 5264g/mol, which could influence its pharmacokinetic properties.

Result of Action

Compounds with similar structures have shown significant inhibitory activity .

将来の方向性

特性

IUPAC Name |

N-(3-nitro-5-phenoxyphenyl)-5-phenyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H15F3N6O4/c26-25(27,28)21-14-20(15-7-3-1-4-8-15)30-24-31-22(32-33(21)24)23(35)29-16-11-17(34(36)37)13-19(12-16)38-18-9-5-2-6-10-18/h1-14H,(H,29,35) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVCSSDJEQHUZQO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=NC(=NN3C(=C2)C(F)(F)F)C(=O)NC4=CC(=CC(=C4)OC5=CC=CC=C5)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H15F3N6O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

520.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

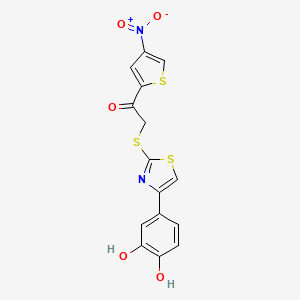

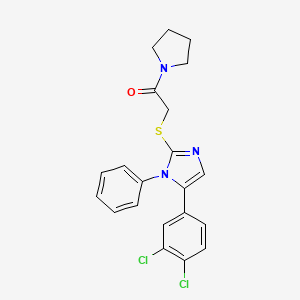

![N1-(4-ethylphenyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2972645.png)

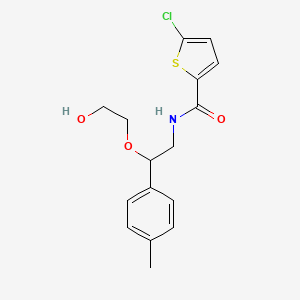

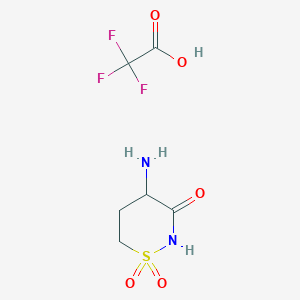

![3-[(3,5-Dimethoxyphenyl)sulfamoyl]-4-methoxybenzoic acid](/img/structure/B2972653.png)

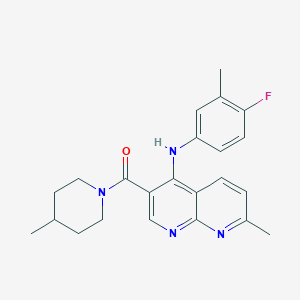

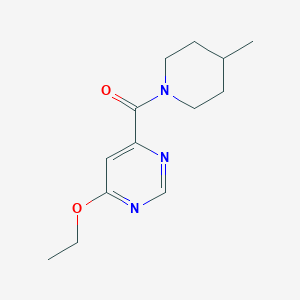

![N-(1,3-benzodioxol-5-yl)-4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B2972655.png)

![3-{[(2,3-Dioxo-1,2,3,4-tetrahydroquinoxalin-6-YL)-sulfonyl]amino}propanoic acid](/img/structure/B2972659.png)